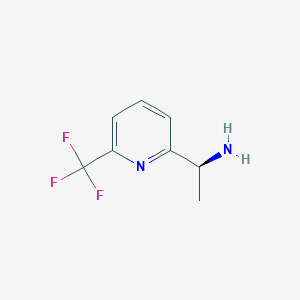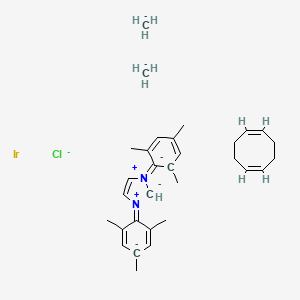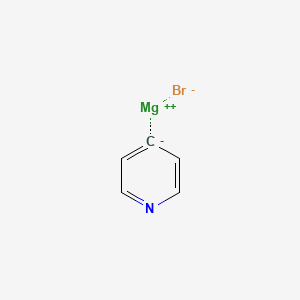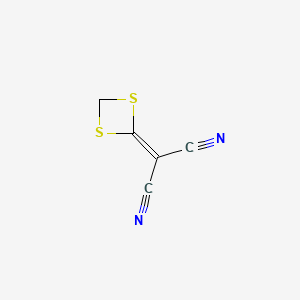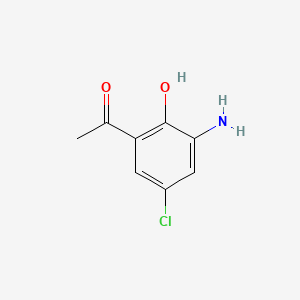
1-(3,5-Difluorophenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)cyclohexanol is an organic compound with the molecular formula C₁₂H₁₄F₂O and a molecular weight of 212.236 g/mol . It is a cyclohexanol derivative where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)cyclohexanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the preparation of 3,5-difluorophenol, which can be synthesized through a series of steps including the preparation of diazonium salts and their subsequent hydrolysis . The resulting 3,5-difluorophenol can then be used as a starting material for further reactions to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for industrial production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Difluorophenyl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-(3,5-Difluorophenyl)cyclohexanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(3,5-Difluorophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For example, it can interact with enzymes such as alcohol dehydrogenase, leading to the formation of different metabolites . The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
3,5-Difluorophenol: A phenol derivative with fluorine atoms at the 3 and 5 positions.
1-(3,5-Difluorophenyl)ethanol: An ethanol derivative with a similar substitution pattern on the phenyl ring
Uniqueness
1-(3,5-Difluorophenyl)cyclohexanol is unique due to the presence of both the cyclohexanol moiety and the 3,5-difluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C12H14F2O |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
1-(3,5-difluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-10-6-9(7-11(14)8-10)12(15)4-2-1-3-5-12/h6-8,15H,1-5H2 |
Clé InChI |
WRLFIHJXZDPITP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC(=CC(=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)

![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)

